Cas no 2679934-73-5 (benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate)

benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-28281578
- 2679934-73-5
- benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate
- benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate
-
- インチ: 1S/C15H21NO3/c17-14(13-7-4-8-13)9-10-16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t14-/m0/s1
- InChIKey: GOPSXANZOROMBK-AWEZNQCLSA-N
- ほほえんだ: O[C@@H](CCNC(=O)OCC1C=CC=CC=1)C1CCC1
計算された属性
- せいみつぶんしりょう: 263.15214353g/mol
- どういたいしつりょう: 263.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281578-0.25g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
Enamine | EN300-28281578-1.0g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
Enamine | EN300-28281578-0.1g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
Enamine | EN300-28281578-2.5g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
Enamine | EN300-28281578-5g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 5g |
$5345.0 | 2023-09-09 | ||
Enamine | EN300-28281578-1g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 1g |
$1844.0 | 2023-09-09 | ||
Enamine | EN300-28281578-10.0g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 | |
Enamine | EN300-28281578-0.05g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.05g |
$1549.0 | 2025-03-19 | |
Enamine | EN300-28281578-5.0g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 | |
Enamine | EN300-28281578-0.5g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 |
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamateに関する追加情報
Introduction to Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate (CAS No. 2679934-73-5)
Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate, a compound with the chemical identifier CAS No. 2679934-73-5, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a chiral center at the 3S position and the incorporation of a cyclobutyl moiety contribute to its unique pharmacological profile, making it a subject of intense research interest.
The structural composition of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is meticulously designed to optimize its interaction with biological targets. The benzyl group, a common pharmacophore in drug molecules, enhances lipophilicity and metabolic stability, while the carbamate functionality introduces a polar interaction site. The cyclobutyl group, on the other hand, provides steric hindrance and influences the compound's binding affinity to specific enzymes or receptors. This combination of structural elements makes it an attractive candidate for further exploration in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel chiral drugs that exhibit enhanced efficacy and reduced side effects. The enantiomeric purity of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is crucial in determining its pharmacological activity. Studies have shown that the S-enantiomer often demonstrates superior biological activity compared to its R-isomer, owing to more favorable interactions with biological targets. This has prompted researchers to investigate synthetic routes that yield high enantiomeric excess, ensuring the compound's clinical potential is fully realized.
The synthesis of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the cyclobutyl scaffold, introduction of the hydroxypropyl group, and installation of the carbamate moiety at the chiral center. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary-assisted reactions, have been employed to achieve high yields and enantiomeric purity. These techniques not only streamline the synthetic process but also enhance scalability for potential industrial production.
The pharmacological properties of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate have been extensively studied in preclinical models. Initial findings suggest that this compound exhibits promising activity against various therapeutic targets, including enzymes and receptors involved in inflammation and pain modulation. The cyclobutyl group's steric influence appears to enhance binding affinity, while the hydroxypropyl moiety contributes to metabolic stability. These characteristics make it a valuable scaffold for designing next-generation therapeutics.
One of the most exciting aspects of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is its potential in addressing unmet medical needs. Researchers are exploring its efficacy in treating conditions such as chronic pain syndromes and inflammatory disorders. The compound's ability to modulate key biological pathways without significant side effects positions it as a promising candidate for clinical development. Furthermore, its structural features offer opportunities for further derivatization, allowing researchers to fine-tune its pharmacological properties for specific therapeutic applications.
The regulatory landscape for novel pharmaceutical compounds like Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is stringent but well-defined. Manufacturers must navigate rigorous safety and efficacy testing before obtaining approval for clinical use. However, the growing body of preclinical data supporting the compound's potential bodes well for future regulatory submissions. Collaborative efforts between academic researchers and industry professionals are essential in advancing this compound through clinical trials and bringing it to market.
As our understanding of molecular interactions continues to evolve, so too does our approach to drug design. Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate exemplifies how innovative chemical synthesis can lead to breakthroughs in medicine. By leveraging cutting-edge synthetic methodologies and exploring novel pharmacological targets, researchers are paving the way for more effective and targeted therapies. The journey from laboratory discovery to clinical application is long and challenging, but compounds like this one offer hope for improving patient outcomes worldwide.
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